Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)6-7-3-4-8-9(5-7)12-15-11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZNXGHXCQJHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=NSN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456222 | |
| Record name | ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195505-47-6 | |
| Record name | ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the reaction of 2,1,3-benzothiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro form.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has been explored as a potential scaffold for developing new pharmaceuticals. Its derivatives have shown promise as anticancer agents targeting specific tumor types. Research indicates that modifications to the thiadiazole ring can enhance biological activity and selectivity against cancer cells .
Case Study: Anticancer Activity
- Objective : Evaluate the cytotoxic effects of derivatives on cancer cell lines.
- Method : Synthesis of various derivatives followed by in vitro testing against breast and colon cancer cell lines.
- Findings : Certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
Material Science
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron acceptor can be exploited in D–A (donor-acceptor) systems to improve charge transport and light emission efficiency.
Table 1: Comparison of Electron Mobility in Various Materials
| Material Type | Electron Mobility (cm²/V·s) | Application |
|---|---|---|
| This compound | 0.1 - 0.3 | OLEDs/OPVs |
| Conventional Organic Semiconductors | 0.01 - 0.05 | Various |
| Inorganic Semiconductors | >10 | Solar Cells |
Electrochemical Applications
The electrochemical properties of this compound have been studied for its use in sensors and energy storage devices. Its redox-active nature allows it to participate in electron transfer reactions, making it a candidate for developing high-performance batteries and supercapacitors.
Case Study: Electrochemical Sensor Development
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron acceptor, which can enhance the electronic properties of the resulting compounds. This makes it valuable in the development of photoluminescent materials and electronic devices . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Table 1: Key Comparative Data of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate and Analogues
Key Differences and Research Findings
(a) Core Heterocycle Modifications
- Benzo[c][1,2,5]thiadiazole vs. Benzoxazole : Replacing sulfur with oxygen in the heterocycle (e.g., benzoxazole derivatives ) reduces electron-withdrawing effects, altering electronic properties critical for applications like organic photovoltaics . Benzo[c][1,2,5]thiadiazole derivatives exhibit stronger π-accepting capabilities, enhancing charge transport in polymer solar cells .
- Isomerism (Benzo[c] vs. Benzo[d]) : Ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate features a benzo[d]thiazole core, where sulfur and nitrogen positions differ from benzo[c][1,2,5]thiadiazole. This structural isomerism impacts binding affinity in biological systems, with benzo[d]thiazole derivatives showing higher antibacterial activity .
(b) Substituent Effects
- Ester vs. Amine Groups : TDMA replaces the ethyl ester with an N-methylpropan-2-amine group, enabling interaction with serotonin receptors. This modification highlights the importance of polar substituents in CNS-targeting compounds.
- Thioether Linkages : Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate introduces a sulfur-sulfur bond, enhancing stability in agrochemical applications compared to ester-linked derivatives.
Biological Activity
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiadiazole ring, which is known for its strong electron-withdrawing properties. This structure enhances the compound's reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of 222.26 g/mol .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
| Aspergillus niger | Antifungal | 32 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 300 |
| TNF-α | 1200 | 200 |
This reduction indicates that the compound may modulate inflammatory pathways effectively .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A recent study showed that it inhibited the proliferation of A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15 |
| A549 | 12 |
| H1299 | 10 |
Additionally, the compound induced apoptosis and cell cycle arrest in these cancer cells, highlighting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, enhancing the electronic properties of the compound and facilitating its binding to biological receptors. This interaction can lead to modulation of signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In a study published in Molecules, researchers synthesized derivatives of benzothiadiazole and evaluated their biological activities. This compound was highlighted for its promising antimicrobial and anticancer properties .
- Another research article focused on structure-activity relationships (SAR) among thiadiazole derivatives showed that modifications to the benzothiadiazole ring could enhance biological activity without compromising safety profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling benzo[c][1,2,5]thiadiazole derivatives with ethyl acetate precursors via nucleophilic substitution or esterification. Key steps include:
- Activation of the benzo[c][1,2,5]thiadiazole moiety using halogenation (e.g., bromine or chlorine) to enhance reactivity .
- Optimization of reaction parameters (temperature: 60–80°C, solvent: ethanol/DMF, catalyst: KOH or Pd complexes) to maximize yield and purity .
- Monitoring reaction progress via TLC and confirming product purity using NMR (¹H/¹³C) and HPLC .
Q. How is the molecular structure of this compound characterized?
- Methodology : Structural elucidation employs:
- Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for ethyl ester protons; δ 7.5–8.5 ppm for aromatic protons in the benzo-thiadiazole ring) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) .
- Mass Spectrometry : Exact mass (222.26 g/mol) confirmed via high-resolution MS, with fragmentation patterns matching the ester and thiadiazole moieties .
- X-ray Crystallography : Used to resolve bond angles and confirm the planar geometry of the fused aromatic system .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases (e.g., ALK5) or inflammatory targets (e.g., cyclooxygenase) using fluorescence-based or colorimetric assays .
- Cytotoxicity Studies : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values reported in μM range) .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Note : Activity is hypothesized to arise from the electron-deficient thiadiazole ring interacting with biological targets .
Advanced Research Questions
Q. How do substituents on the benzo[c][1,2,5]thiadiazole ring influence structure-activity relationships (SAR)?
- Methodology : Systematic SAR studies involve:
- Introducing electron-withdrawing groups (e.g., -NO₂, -Br) to enhance electrophilicity and binding affinity .
- Comparing derivatives with methyl or phenyl substituents to assess steric effects on target interactions .
- Quantitative analysis using molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like ALK5 .
- Key Finding : Bromine at the 4-position increases cytotoxicity by 30% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Address discrepancies via:
- Batch Reproducibility Checks : Ensure consistent synthesis protocols (e.g., purity ≥95% via HPLC) .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target effects .
Q. How does this compound perform in material science applications?
- Methodology : Investigate its utility in:
- Organic Electronics : Measure charge-carrier mobility in thin-film transistors (OFETs) due to the conjugated thiadiazole system .
- Photovoltaic Devices : Evaluate light absorption/emission properties via UV-Vis and fluorescence spectroscopy .
- Stability Testing : Assess thermal degradation (TGA) and photostability under UV light .
Critical Analysis of Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
